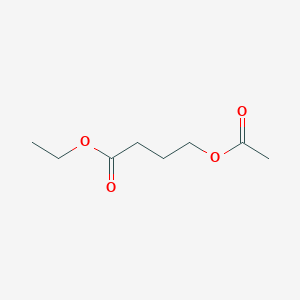

Ethyl 4-acetoxybutanoate

Description

Properties

IUPAC Name |

ethyl 4-acetyloxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-11-8(10)5-4-6-12-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPQIYXXLIFPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402111 | |

| Record name | Ethyl 4-(acetyloxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25560-91-2 | |

| Record name | Ethyl 4-(acetyloxy)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25560-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetoxy butanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025560912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-(acetyloxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL ACETOXY BUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R622BPD8K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Ethyl 4-acetoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 4-acetoxybutanoate (CAS No: 25560-91-2). The information is compiled from various scientific databases and chemical suppliers to serve as a reliable resource for laboratory and research applications.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and are labeled accordingly.

| Property | Value | Source Type | Citations |

| Molecular Formula | C₈H₁₄O₄ | - | [1][2][3] |

| Molecular Weight | 174.19 g/mol | - | [1][2][4] |

| Appearance | Colorless Oil | Experimental | [2] |

| Boiling Point | 105-108 °C at 6 mmHg | Experimental | [2][5] |

| Melting Point | Not available | - | |

| Density | Not available | - | |

| Refractive Index | Not available | - | |

| Vapor Pressure | Not available | - | |

| Solubility | Sparingly soluble in Acetone, Slightly soluble in Chloroform, Soluble in Methanol | Experimental | [2][5] |

| LogP (Octanol-Water Partition Coefficient) | 0.893 | Predicted | [2] |

| Water Solubility (log₁₀WS) | -0.90 | Predicted | [2] |

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of a liquid ester like this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is suitable.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of this compound (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

-

The apparatus is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

For higher accuracy, the procedure should be repeated, and the average value should be taken. The determination should be performed at a constant temperature using a water bath.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a sample.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper

-

Standard calibration liquid (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

-

A few drops of this compound are placed on the clean, dry prism of the refractometer using a dropper.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale.

-

The temperature of the measurement is recorded from the thermometer attached to the refractometer. Since the refractive index is temperature-dependent, the temperature should be controlled using a constant temperature water bath.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in various solvents can be determined qualitatively or quantitatively.

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

-

Analytical balance (for quantitative analysis)

Qualitative Procedure:

-

A small, measured volume (e.g., 1 mL) of this compound is placed in a test tube.

-

A small, measured volume (e.g., 1 mL) of the solvent (e.g., water, acetone, chloroform, methanol) is added to the test tube.

-

The test tube is stoppered and shaken vigorously for a set period.

-

The mixture is allowed to stand and observed for homogeneity. If the mixture is a single clear phase, the substance is soluble. If two distinct layers form, it is insoluble. If the mixture is cloudy, it is partially or sparingly soluble.

Quantitative Procedure (Example for Water):

-

A known volume of water is placed in a flask.

-

This compound is added dropwise while stirring until the solution becomes saturated (i.e., a persistent second phase appears).

-

The total volume or mass of the added ester is recorded.

-

Alternatively, a saturated solution is prepared and allowed to equilibrate. A known volume of the aqueous layer is then carefully separated, and the concentration of the dissolved ester is determined using a suitable analytical technique (e.g., gas chromatography).

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

- 1. Ethyl 4-(acetyloxy)butanoate | C8H14O4 | CID 4340980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 25560-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Ethyl acetoxy butanoate - Wikipedia [en.wikipedia.org]

- 4. This compound (CAS 25560-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fishersci.com [fishersci.com]

Spectroscopic Profile of Ethyl 4-acetoxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 4-acetoxybutanoate, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.12 | Quartet | 2H | -OCH₂CH₃ |

| 4.06 | Triplet | 2H | -CH₂O- |

| 2.34 | Triplet | 2H | -COCH₂- |

| 2.04 | Singlet | 3H | -COCH₃ |

| 1.98 | Quintet | 2H | -CH₂CH₂CH₂- |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 173.2 | C=O (Butanoate) |

| 171.0 | C=O (Acetoxy) |

| 63.8 | -OCH₂CH₃ |

| 60.5 | -CH₂O- |

| 30.5 | -COCH₂- |

| 24.5 | -CH₂CH₂CH₂- |

| 20.9 | -COCH₃ |

| 14.2 | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Medium | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1240 | Strong | C-O stretch (ester) |

| 1170 | Strong | C-O stretch (ester) |

Sample Preparation: Liquid Film

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.[1][2][3] The solution is transferred to a 5 mm NMR tube.

The NMR spectra are recorded on a spectrometer operating at a standard frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[4] For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal.[5][6][7] A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.[7] The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The resulting spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. rsc.org [rsc.org]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

A Deep Dive into the Solubility of Ethyl 4-Acetoxybutanoate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-acetoxybutanoate, a key intermediate in various synthetic and pharmaceutical applications. Understanding its solubility in a range of common laboratory solvents is critical for process development, formulation, and purification strategies. This document presents available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and offers a visual workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound (C8H14O4, Molar Mass: 174.19 g/mol ) is an ester containing both polar (ester groups) and non-polar (ethyl and butyl chains) functionalities, leading to a nuanced solubility profile across different solvent classes.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available data points, a general solubility profile can be constructed.

| Solvent | Chemical Formula | Type | Solubility of this compound |

| Water | H₂O | Polar Protic | -0.90 (log₁₀S, mol/L)[1] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible (Presumed) |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[2] |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble[2] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible (Presumed) |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible (Presumed) |

| Hexane | C₆H₁₄ | Non-polar | Limited Solubility (Presumed) |

Note on Presumed Solubility: The miscibility of this compound in ethanol, ethyl acetate, and dichloromethane is presumed based on the "like dissolves like" principle. As an ester with significant non-polar character, it is expected to be highly soluble in these common organic solvents. Conversely, its solubility in the non-polar solvent hexane is expected to be limited. Experimental verification is recommended for precise quantitative values.

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and reproducible solubility data. The following protocols outline established procedures for determining the solubility of a substance like this compound.

OECD Guideline 105: Water Solubility (Flask Method)

For substances with solubility above 10⁻² g/L, the Flask Method is recommended. This method involves saturating the solvent with the solute at a specific temperature and then measuring the concentration of the solute in the saturated solution.

Materials:

-

This compound

-

Distilled or deionized water

-

Constant temperature bath or shaker

-

Centrifuge (optional)

-

Analytical method for concentration determination (e.g., HPLC, GC, UV-Vis spectroscopy)

-

Glass flasks with stoppers

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: An excess amount of this compound is added to a known volume of water in a glass flask. The amount should be sufficient to ensure a saturated solution with undissolved solute present.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. This can take 24 hours or longer.

-

Phase Separation: The solution is allowed to stand to allow undissolved material to settle. If necessary, centrifugation can be used to achieve a clear supernatant.

-

Analysis: A sample of the clear, saturated aqueous phase is carefully removed and its concentration is determined using a validated analytical method.

-

Replication: The experiment is performed in triplicate to ensure the reliability of the results.

General Protocol for Solubility in Organic Solvents

A general method for determining the solubility of a liquid compound in an organic solvent involves the following steps:

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, acetone)

-

Calibrated glassware (e.g., burette, graduated cylinder)

-

Vials or test tubes with closures

-

Vortex mixer or shaker

-

Constant temperature bath (optional)

Procedure:

-

Initial Saturation: A known volume or weight of this compound is placed in a vial.

-

Solvent Addition: The organic solvent is added incrementally from a burette.

-

Mixing: After each addition, the vial is securely closed and vigorously mixed (e.g., using a vortex mixer) until the solute is completely dissolved.

-

Observation: The point at which the solution becomes clear and homogeneous is noted.

-

Calculation: The solubility is calculated based on the amount of solute and the volume of solvent used to achieve complete dissolution.

-

Temperature Control: For more precise measurements, the experiment should be conducted at a controlled temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for determining the solubility of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound. While providing the most current and relevant information, it is important to note that for critical applications, experimental verification of solubility under specific laboratory conditions is always recommended.

References

An In-depth Technical Guide to Ethyl 4-acetoxybutanoate: Chemical Structure, Functional Groups, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-acetoxybutanoate is a diester with significance in various scientific domains, from flavor and fragrance chemistry to pharmacology as a potential prodrug. This document provides a comprehensive overview of its chemical structure, key functional groups, and relevant physicochemical and spectroscopic properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside an exploration of its metabolic fate and pharmacological implications, particularly its relationship with γ-hydroxybutyric acid (GHB).

Chemical Structure and Functional Groups

This compound, with the chemical formula C₈H₁₄O₄, possesses a linear four-carbon backbone.[1][2][3] The molecule is characterized by the presence of two distinct ester functional groups, which dictate its chemical reactivity and physical properties.

-

Ethyl Ester Group: At one terminus of the butanoate chain, a carboxylic acid is esterified with ethanol, forming an ethyl ester.

-

Acetoxy Group: At the C-4 position, a hydroxyl group is esterified with acetic acid, creating an acetoxy group.

The presence of these two ester moieties makes this compound susceptible to hydrolysis under both acidic and basic conditions, a key aspect of its biological activity. The molecule is achiral.[4]

graph Chemical_Structure {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#202124"];

C1 [label="CH₃", pos="0,0!"];

C2 [label="C", pos="1,0.5!"];

O1 [label="O", pos="1,1.5!"];

O2 [label="O", pos="2,0!"];

C3 [label="CH₂", pos="3,0.5!"];

C4 [label="CH₂", pos="4,0!"];

C5 [label="CH₂", pos="5,0.5!"];

O3 [label="O", pos="6,0!"];

C6 [label="C", pos="7,0.5!"];

O4 [label="O", pos="7,1.5!"];

C7 [label="CH₂", pos="8,0!"];

C8 [label="CH₃", pos="9,0.5!"];

C1 -- C2;

C2 -- O1 [label="", style=double];

C2 -- O2;

O2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- O3;

O3 -- C6;

C6 -- O4 [label="", style=double];

C6 -- C7;

C7 -- C8;

label="Chemical Structure of this compound";

labelloc="b";

fontsize=12;

fontcolor="#202124";

}

Caption: Workflow for the synthesis of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of esters (e.g., DB-5ms, HP-5ms).

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Biological Relevance and Signaling Pathways

The primary pharmacological interest in this compound stems from its role as a prodrug to γ-hydroxybutyric acid (GHB).[5]

Metabolic Pathway to GHB

In vivo, this compound is rapidly hydrolyzed by esterases to yield ethanol and 4-hydroxybutanoic acid (GHB).[5][6]

Caption: Metabolic conversion of this compound to GHB.

GHB Signaling

GHB is a neurotransmitter that acts on two types of receptors in the central nervous system: the GHB receptor and the GABA-B receptor.[6][7] Its effects are dose-dependent, ranging from euphoria and disinhibition at lower doses to sedation and anesthesia at higher doses.

Interaction with Dopamine Receptors

Some reports suggest that this compound may bind to dopamine receptors.[8] However, the direct mechanism and significance of this interaction are not well-characterized in the scientific literature. The dopaminergic effects observed upon administration of this compound are more likely attributable to the downstream effects of its metabolite, GHB, which is known to modulate the dopamine system.

Conclusion

This compound is a chemically interesting diester with significant biological implications as a prodrug for GHB. Its synthesis is straightforward, and it can be readily characterized by standard spectroscopic techniques. For researchers in drug development, understanding the metabolic conversion of this compound to its active form is crucial for predicting its pharmacokinetic and pharmacodynamic profiles. Further research is warranted to elucidate any direct interactions it may have with neurotransmitter receptors.

References

- 1. orgsyn.org [orgsyn.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Ethyl acetoxy butanoate - Wikipedia [en.wikipedia.org]

- 6. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 8. biosynth.com [biosynth.com]

An In-depth Technical Guide to Ethyl 4-acetoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-acetoxybutanoate, a chemical compound of interest in various scientific fields. This document details its nomenclature, physicochemical properties, synthesis, and metabolic fate, presenting the information in a clear and accessible format for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

This compound is known by a variety of synonyms and identifiers across different chemical databases and publications. A comprehensive list is provided in Table 1 to facilitate cross-referencing and literature searches.

Table 1: Alternate Names and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | This compound |

| CAS Number | 25560-91-2 |

| Molecular Formula | C₈H₁₄O₄ |

| Synonyms | 4-(Acetyloxy)butanoic acid ethyl ester |

| 4-Acetoxybutyric acid ethyl ester | |

| Ethyl 4-(acetyloxy)butyrate | |

| Butanoic acid, 4-(acetyloxy)-, ethyl ester | |

| Butyric acid, 4-hydroxy-, ethyl ester, acetate | |

| ETHYL ACETOXY BUTANOATE | |

| UNII | R622BPD8K6[1] |

| DSSTox Substance ID | DTXSID50402111[1] |

| PubChem CID | 4340980[1] |

Physicochemical and Spectroscopic Data

The fundamental physical and spectroscopic properties of this compound are summarized in Table 2. This data is crucial for its identification, handling, and use in experimental settings.

Table 2: Quantitative Data for this compound

| Property | Value |

| Molecular Weight | 174.19 g/mol [1] |

| Boiling Point | 105-108 °C @ 6 mmHg |

| ¹H NMR | Spectral data available, key signals expected for ethyl and butanoate backbone protons. |

| ¹³C NMR | Spectral data available, characteristic peaks for ester and alkyl carbons are expected.[1] |

| Infrared (IR) Spectroscopy | Key absorptions for C=O (ester) and C-O stretching are prominent.[1] |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns are observable.[1] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of gamma-butyrolactone with ethyl acetate using a sodium alkoxide catalyst. The following is a detailed experimental protocol adapted from established methodologies.[2][3]

Catalytic Synthesis of this compound

Materials:

-

gamma-Butyrolactone (GBL), >99% purity

-

Ethyl acetate, anhydrous

-

Sodium ethoxide or Sodium methoxide, powder

-

Three-necked round-bottom flask

-

Reflux condenser

-

Drying tube

-

Magnetic stirrer and stir bar

-

Constant temperature bath

Procedure:

-

Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a stopper for the third neck. Place the flask in a constant temperature bath set to 25.0 °C.

-

Charging the Reactor: To the flask, add 4.0 g of γ-butyrolactone and 24.6 g of ethyl acetate.

-

Initiation of Reaction: While stirring the mixture, add 0.10 g of powdered sodium methoxide to the flask. The catalyst should be dispersed evenly to form a colloidal solution.

-

Reaction Monitoring: The reaction is typically complete within minutes to tens of minutes, depending on the scale. The progress can be monitored by techniques such as gas chromatography (GC) to determine the yield and selectivity.

-

Work-up and Purification: Upon completion, the reaction mixture can be quenched and the product isolated and purified using standard laboratory techniques such as distillation under reduced pressure.

Expected Outcome: This procedure is reported to yield this compound with high selectivity.[3]

Metabolic Pathway

This compound is recognized as a prodrug of gamma-hydroxybutyrate (GHB).[2] In the body, it is metabolized by esterases, which are enzymes that catalyze the hydrolysis of esters.[4] This enzymatic action cleaves the ester bond, releasing ethanol and 4-acetoxybutanoic acid. The latter is further hydrolyzed to yield the pharmacologically active compound, GHB.

Caption: Metabolic conversion of this compound to GHB.

Logical Relationship of Synonyms

The various names for this compound can be categorized based on their nomenclature system. This provides a clear understanding of the relationships between the different synonyms.

Caption: Categorization of synonyms for this compound.

References

- 1. Ethyl 4-(acetyloxy)butanoate | C8H14O4 | CID 4340980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl acetoxy butanoate - Wikipedia [en.wikipedia.org]

- 3. CN1047589C - Catalytic synthesis method of ethyl 4-acetoxybutyrate at normal temperature - Google Patents [patents.google.com]

- 4. Esterase is an enzyme that catalyzes the hydrolysis of esters. It... | Study Prep in Pearson+ [pearson.com]

Unveiling the Natural Presence of Ethyl 4-acetoxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetoxybutanoate, a volatile ester, has been identified as a naturally occurring compound, contributing to the complex aroma profiles of certain fruits. This technical guide delves into the current scientific understanding of its natural occurrence, providing quantitative data where available, detailing the experimental protocols for its detection, and exploring its potential biosynthetic pathways. This document is intended to serve as a comprehensive resource for professionals in research, science, and drug development who are interested in the characteristics and origins of this specific biomolecule.

Natural Occurrence of this compound

Scientific literature indicates the presence of this compound in a limited number of natural sources, primarily within the volatile components of fruits. While its presence is noted, extensive quantitative data across a wide range of natural products remains an area for further research.

Occurrence in Pineapple (Ananas comosus)

Ripe pineapples have been identified as a natural source of this compound, where it exists as a minor component of the fruit's complex aroma profile.[1] A key study by Umano et al. (1992) on the volatile constituents of green and ripened pineapples provides the foundational evidence for its presence.[2][3][4][5][6] This research is pivotal in understanding the chemical composition that contributes to the characteristic scent of pineapple.

Occurrence in Grapes (Vitis vinifera)

This compound is also reported to be found in the skins of grapes.[2] The skin of the grape is a crucial site for the biosynthesis and accumulation of many aromatic compounds that ultimately influence the flavor and aroma of wine.

Table 1: Quantitative Data on the Natural Occurrence of this compound

| Natural Source | Plant Part | Concentration | Method of Analysis | Reference |

| Pineapple (Ananas comosus) | Fruit | Data not explicitly quantified in publicly available abstracts. Full text of Umano et al. (1992) required for specific concentration details. | Gas Chromatography-Mass Spectrometry (GC-MS) | Umano et al. (1992)[2][3][4][5][6] |

| Grapes (Vitis vinifera) | Skin | Data not available in the public domain. | Not specified in available abstracts. | [2] |

Note: The acquisition of the full-text article by Umano et al. (1992) is essential for obtaining precise quantitative data for pineapple.

Experimental Protocols

The identification and quantification of volatile compounds like this compound from natural sources typically involve sophisticated analytical techniques. The primary methodology cited in the literature is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful tool for separating and identifying individual components within a complex mixture.

General Experimental Workflow for Volatile Compound Analysis

The following diagram illustrates a general workflow for the extraction and analysis of volatile compounds from a fruit matrix, based on common practices in the field.

Caption: A generalized workflow for the analysis of volatile compounds from fruit samples.

Detailed Methodology from Umano et al. (1992)

Access to the full-text publication is required to provide the specific, detailed experimental protocol used by Umano and his team for the analysis of pineapple volatiles, including the precise parameters for the gas chromatography and mass spectrometry.

Biosynthesis of this compound

The biosynthesis of esters in plants is a complex process, generally catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[7][8] These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol substrate.

While a specific biosynthetic pathway for this compound in fruits has not been definitively elucidated in the available literature, a putative pathway can be proposed based on the general mechanism of ester formation and the known biochemistry of related compounds. The formation of this compound likely involves the esterification of 4-acetoxybutanoic acid with ethanol, or the acetylation of ethyl 4-hydroxybutanoate. The precursor, 4-hydroxybutanoic acid (GHB), is a naturally occurring substance in mammals and has been found in some plants.[9][10]

Proposed Biosynthetic Pathway

The following diagram illustrates a hypothetical pathway for the formation of this compound in a plant cell, starting from precursors that are known to be present in plant metabolic pools.

Caption: A proposed biosynthetic pathway for this compound in plants.

Conclusion and Future Directions

The natural occurrence of this compound has been identified in pineapple and grapes, though comprehensive quantitative data remains limited. The primary analytical method for its detection is GC-MS. While a definitive biosynthetic pathway in plants has not been established, a plausible route involving the esterification and acetylation of 4-hydroxybutanoic acid precursors is proposed.

For researchers and professionals in drug development, the natural origin of this compound and its relationship to 4-hydroxybutanoic acid (GHB) may warrant further investigation. Future research should focus on:

-

Quantitative Analysis: Conducting comprehensive studies to quantify the concentration of this compound in a wider variety of fruits and fermented products.

-

Method Development: Optimizing and validating analytical methods for the routine detection and quantification of this ester.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the specific enzymes (e.g., alcohol acyltransferases) responsible for the synthesis of this compound in plants.

-

Pharmacological and Toxicological Studies: Investigating the biological activities and potential physiological effects of naturally occurring this compound.

This technical guide provides a foundational understanding of the natural occurrence of this compound. Further in-depth research, particularly the acquisition of key full-text studies and targeted analytical investigations, will be crucial for a more complete picture of this intriguing natural compound.

References

- 1. Ethyl acetoxy butanoate - Wikipedia [en.wikipedia.org]

- 2. Volatile constituents of green and ripened pineapple (Ananas comosus [L.] Merr.) | CoLab [colab.ws]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rs.mfu.ac.th [rs.mfu.ac.th]

- 5. academic.oup.com [academic.oup.com]

- 6. thaiscience.info [thaiscience.info]

- 7. osti.gov [osti.gov]

- 8. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 10. Human Metabolome Database: Showing metabocard for 4-Hydroxybutyric acid (HMDB0000710) [hmdb.ca]

An In-depth Technical Guide to the Biological Activity of Ethyl 4-acetoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-acetoxybutanoate is a chemical compound that serves as a metabolic precursor, or pro-drug, to the neurotransmitter and psychoactive substance gamma-hydroxybutyrate (GHB). Its biological activity is therefore intrinsically linked to its in vivo conversion to GHB. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanism of action through its conversion to GHB, the signaling pathways involved, and relevant quantitative pharmacological data. Detailed experimental protocols for assessing its biological effects are also provided, along with visualizations of key signaling pathways to facilitate a deeper understanding of its function.

Introduction

This compound, a fragrant ester found in natural sources such as grapes and pineapples, has garnered scientific interest primarily due to its metabolic fate in biological systems.[1][2] Upon administration, it is rapidly hydrolyzed by esterases in the blood and tissues to yield GHB and ethanol. The primary biological effects of this compound are therefore attributable to the pharmacological actions of GHB.

GHB is an endogenous compound in the mammalian brain that acts as a neurotransmitter and neuromodulator.[3] It exerts its effects by interacting with two main receptor types: the high-affinity GHB receptor and the low-affinity GABAB receptor.[4][5][6] Additionally, GHB has been shown to modulate the dopamine system, contributing to its complex pharmacological profile that includes sedative, muscle relaxant, and euphoric effects.[3][7][8]

This guide will delve into the specifics of these interactions, presenting the available quantitative data, outlining the experimental methods used to ascertain these activities, and visualizing the underlying molecular pathways.

Mechanism of Action: A Pro-drug of GHB

The principal mechanism of action of this compound is its function as a pro-drug for GHB. This conversion is a critical step for its biological activity.

Metabolic Conversion

In vivo, this compound is metabolized by non-specific esterases present in the serum and various tissues. This enzymatic hydrolysis cleaves the ester bond, releasing GHB and ethanol.

Workflow for the Metabolic Conversion of this compound:

Caption: Metabolic pathway of this compound to GHB and ethanol.

Pharmacological Targets of GHB

Once formed, GHB exerts its effects by binding to and activating specific receptors in the central nervous system:

-

GHB Receptor: A high-affinity receptor for GHB. Its activation is linked to the modulation of glutamatergic and dopaminergic neurotransmission.[9]

-

GABAB Receptor: GHB is a weak agonist at the GABAB receptor. Activation of this receptor is primarily responsible for the sedative and muscle relaxant effects observed at higher doses of GHB.[4][10]

-

Dopamine System: GHB has a biphasic effect on dopamine release. At low concentrations, it stimulates dopamine release via the GHB receptor, while at higher concentrations, it inhibits dopamine release through GABAB receptor activation.[3][7]

Quantitative Pharmacological Data

Direct quantitative data for this compound is scarce in publicly available literature. Therefore, the following tables summarize the key pharmacological parameters of its active metabolite, GHB.

| Parameter | Receptor/System | Value | Species | Source |

| EC50 | GABAB Receptor (membrane hyperpolarization) | 0.88 ± 0.21 mM | Rat (ventral tegmental dopamine neurons) | [11] |

| GABAB Receptor (reduction in input resistance) | 0.74 ± 0.21 mM | Rat (ventral tegmental dopamine neurons) | [11] | |

| GHB Receptor (GTPγ-35S binding) | 462 nM | Human (recombinant) | [12] | |

| GHB Receptor (dose-dependent response) | 130 nM | Human (recombinant) | [12] | |

| Kd | GHB Receptor | 114 nM | Human (recombinant) | [12] |

| IC50 | GHB Receptor ([3H]GHB displacement) | 53 ± 8 nM | Human (recombinant) | [12] |

| GHB Receptor ([3H]NCS-382 displacement by GHB) | 13 µM | Not Specified | [13] |

Table 1: Receptor Binding and Functional Potency of GHB

| Effect | Dose | Species | Observations | Source |

| Sedation | 200 mg/kg | Mouse | Marked hypolocomotion. | [14] |

| 300 mg/kg | Mouse | Catalepsy. | [14] | |

| 50, 150, 250 mg/kg (IP) | Mouse | Dose-dependent effects on vigilance and EEG. | [15] | |

| Muscle Relaxation | Not specified | Baboon | Ataxia and muscle relaxation. | [10] |

| Dopamine Release | Low doses | Rat (in vivo) | Inhibition of dopamine release. | [7] |

| High doses | Rat (in vivo) | Strong increase in dopamine release. | [7] |

Table 2: In Vivo Effects of GHB

Signaling Pathways

The biological effects of this compound, mediated by GHB, are initiated by the activation of specific signaling cascades.

GHB Receptor Signaling

Activation of the high-affinity GHB receptor leads to the modulation of downstream signaling pathways, influencing neurotransmitter release.

Signaling Pathway of the GHB Receptor:

References

- 1. This compound | 25560-91-2 | FE23002 [biosynth.com]

- 2. Ethyl acetoxy butanoate - Wikipedia [en.wikipedia.org]

- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. GHB receptor targets in the CNS: focus on high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. droracle.ai [droracle.ai]

- 7. Extracellular events induced by gamma-hydroxybutyrate in striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cloning and functional characterization of a gamma-hydroxybutyrate receptor identified in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Repeated administration of gamma-hydroxybutyric acid (GHB) to mice: assessment of the sedative and rewarding effects of GHB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Toxicological Profile of Ethyl 4-acetoxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetoxybutanoate is a chemical compound that can be metabolized in the human body to form gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug.[1] Due to this metabolic conversion, the toxicological profile of this compound is intrinsically linked to the well-documented effects of GHB. GHB is known for its sedative and anesthetic properties and has been associated with recreational use and abuse.[2][3] This technical guide provides an in-depth overview of the available toxicological information relevant to this compound, with a primary focus on the data available for its active metabolite, GHB.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 4-Acetoxybutyric acid ethyl ester, Ethyl 4-(acetyloxy)butyrate | |

| CAS Number | 25560-91-2 | |

| Molecular Formula | C₈H₁₄O₄ | |

| Molecular Weight | 174.19 g/mol |

Metabolism to Gamma-Hydroxybutyric Acid (GHB)

The primary toxicological concern with this compound stems from its rapid hydrolysis in the body to GHB. This conversion is a critical aspect of its biological activity.

Toxicological Data of Gamma-Hydroxybutyric Acid (GHB)

The following tables summarize the available toxicological data for GHB. It is crucial to interpret this data with the understanding that it pertains to the metabolite and not the parent compound, this compound.

Acute Toxicity

| Test | Species | Route | Value | Reference |

| LD₅₀ | Data Not Available |

No definitive oral LD₅₀ value for GHB was found in the reviewed literature.

Genotoxicity

| Assay | System | Concentration/Dose | Result | Reference |

| Ames Test | S. typhimurium | Not Available | Not Available | |

| In Vitro Chromosomal Aberration | Mammalian Cells | Not Available | Not Available | |

| In Vivo Micronucleus Test | Mouse | 25-50 mg/kg/day (i.p.) | Equivocal | [4][5] |

A study on the in vivo mouse micronucleus assay reported a small but significant increase in micronuclei at doses of 25 and 50 mg/kg/day.[4][5] However, the authors concluded that the results were not conclusive for demonstrating in vivo genotoxicity due to the small magnitude of the increase and the lack of a clear dose-response relationship.[4][5]

Reproductive and Developmental Toxicity

| Study Type | Species | NOAEL | Effects Observed | Reference |

| Reproductive Toxicity | Not Available | Not Available | Not Available | |

| Developmental Toxicity | Not Available | Not Available | Not Available |

No specific reproductive or developmental toxicity studies for GHB were identified in the reviewed literature. The FDA-approved labeling for sodium oxybate (a salt of GHB) suggests no evidence of teratogenic properties.[6]

Carcinogenicity

| Species | Route | Duration | Result | Reference |

| Not Available | Not Available | Not Available | Not Available |

The FDA-approved labeling for sodium oxybate suggests no evidence of carcinogenic properties.[6]

Pharmacodynamics and Mechanism of Action

The pharmacological and toxicological effects of this compound are mediated by its metabolite, GHB. GHB is a central nervous system (CNS) depressant with a complex mechanism of action.[2][3]

-

GABAergic System: GHB is a weak agonist at GABAB receptors, which contributes to its sedative and hypnotic effects.[[“]]

-

GHB-Specific Receptors: GHB also binds to its own high-affinity receptors, which are involved in modulating the release of various neurotransmitters, including dopamine.[[“]][8]

-

Dopaminergic System: The interaction with the dopaminergic system is biphasic. At lower concentrations, GHB can stimulate dopamine release, while at higher concentrations, it inhibits dopamine release.[2] This dual action may contribute to its rewarding effects and abuse potential.

Experimental Protocols (Generic Examples)

Due to the lack of specific studies on this compound, the following are generic protocols for key toxicological assays based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is kept constant.

-

Dose Levels: A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The results are used to classify the substance into a GHS hazard category.[9][10][11][12]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[13]

Methodology:

-

Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used to detect various types of point mutations.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The test substance is incubated with the bacterial strains. Two methods are commonly used: the plate incorporation method and the pre-incubation method.

-

Scoring: After incubation, the number of revertant colonies (bacteria that have regained the ability to grow on a selective medium) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[14][15][16][17][18]

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period.

-

Harvesting and Staining: Cells are treated with a metaphase-arresting substance, harvested, and stained to visualize the chromosomes.

-

Microscopic Analysis: Metaphase cells are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Dopamine Receptor Binding Assay

This assay is used to determine the affinity of a compound for dopamine receptors.[19][20][21][22][23]

Methodology:

-

Receptor Source: Membranes from cells expressing a specific dopamine receptor subtype (e.g., D2) or from brain tissue rich in these receptors are used.

-

Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]spiperone) is used.

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Conclusion

The toxicological profile of this compound is largely uncharacterized through direct studies. Its rapid metabolism to GHB indicates that its pharmacological and toxicological effects are likely to be similar to those of GHB. GHB is a CNS depressant with a complex mechanism of action involving both GABAB and specific GHB receptors, as well as modulation of the dopaminergic system. While some in vivo genotoxicity data for GHB exists, it is inconclusive. There is a significant lack of data on the acute, chronic, reproductive, and carcinogenic potential of both this compound and GHB. Therefore, any application of this compound in research or drug development should be approached with caution, and further comprehensive toxicological evaluation is warranted to establish a complete safety profile. The provided generic experimental protocols serve as a guide for the types of studies that would be necessary to achieve this.

References

- 1. Ethyl acetoxy butanoate - Wikipedia [en.wikipedia.org]

- 2. Gamma-Hydroxybutyrate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mcieast.marines.mil [mcieast.marines.mil]

- 4. Evaluation of gamma-hydroxybutyric acid for genotoxicity in the mouse micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]

- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 7. consensus.app [consensus.app]

- 8. The gamma-hydroxybutyrate signalling system in brain: organization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. oecd.org [oecd.org]

- 11. scribd.com [scribd.com]

- 12. search.library.doc.gov [search.library.doc.gov]

- 13. measurlabs.com [measurlabs.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. nucro-technics.com [nucro-technics.com]

- 17. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 18. oecd.org [oecd.org]

- 19. benchchem.com [benchchem.com]

- 20. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. innoprot.com [innoprot.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 4-acetoxybutanoate from gamma-butyrolactone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-acetoxybutanoate is a versatile chemical intermediate with applications in biochemical research and potential as a precursor in drug development. Its synthesis from the readily available starting material, gamma-butyrolactone (GBL), presents an efficient route to this valuable compound. This application note provides a detailed protocol for the synthesis of this compound via the ring-opening of gamma-butyrolactone using ethyl acetate in the presence of a sodium alkoxide catalyst. The described method is conducted at or near room temperature, offering a safe and efficient procedure with high selectivity. This document includes a comprehensive experimental protocol, a summary of reaction parameters and yields, and characterization data.

Introduction

This compound (CAS No. 25560-91-2) is a bifunctional molecule containing both an ester and an acetate group.[1][2] This structure makes it a useful building block in organic synthesis. In the pharmaceutical field, it is noted for its potential sedative and muscle relaxant properties, which are attributed to its in vivo hydrolysis to gamma-hydroxybutyrate (GHB).[2] Furthermore, studies have suggested that this compound may inhibit the release of dopamine in the brain, indicating its potential as a lead compound for the development of antipsychotic and anti-Parkinsonian drugs.[3]

The synthesis of this compound from gamma-butyrolactone offers a straightforward and atom-economical approach. Traditional methods have often required harsh conditions, such as high temperatures or the use of strong acids, leading to longer reaction times and the formation of byproducts.[3] The protocol detailed herein utilizes a mild, base-catalyzed ring-opening of gamma-butyrolactone with ethyl acetate, which serves as both a reactant and a solvent. This method, adapted from patent literature, provides high yields and selectivity under ambient temperature conditions.[3]

Reaction and Mechanism

The overall reaction involves the nucleophilic attack of an alkoxide, generated from the sodium alkoxide catalyst, on the carbonyl carbon of gamma-butyrolactone. This leads to the ring-opening of the lactone to form an intermediate, which is subsequently acetylated by ethyl acetate to yield the final product, this compound.

Reaction Scheme:

γ-Butyrolactone + Ethyl Acetate --(Sodium Alkoxide)--> this compound

Experimental Protocol

This protocol is based on the methods described in Chinese patent CN1047589C.[3]

Materials:

-

gamma-Butyrolactone (GBL, >99%)

-

Ethyl acetate (anhydrous)

-

Sodium methoxide (powder) or Sodium ethoxide (powder)

-

100 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: Assemble a 100 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a stopper. Place the flask in a constant temperature bath.

-

Charging Reactants: To the flask, add gamma-butyrolactone and ethyl acetate according to the desired molar ratio (see Table 1 for examples).

-

Initiation: While stirring, add the powdered sodium alkoxide catalyst to the reaction mixture. The molar ratio of the catalyst to gamma-butyrolactone should be in the range of 0.01 to 0.10.[3]

-

Reaction: Continue stirring the mixture at the specified temperature. The reaction is typically complete when the solution becomes a uniform colloidal suspension, which can take from a few minutes to several tens of minutes depending on the scale.[3]

-

Workup (General Procedure):

-

Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the mixture is neutralized.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to remove the excess ethyl acetate.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data from example syntheses based on the patent literature.[3]

| Example | γ-Butyrolactone (g) | Ethyl Acetate (g) | Catalyst | Catalyst (g) | Temperature (°C) | Yield (%) | Selectivity (%) |

| 1 | 4.0 | 24.6 | Sodium Methoxide | 0.10 | 25.0 | 51.8 | 99.9 |

| 2 | 6.1 | 25.0 | Sodium Methoxide | 0.15 | 25.0 | 45.0 | 99.8 |

| 3 | 8.6 | 17.6 | Sodium Methoxide | 0.10 | 25.0 | 35.2 | 99.9 |

| 4 | 8.4 | 16.4 | Sodium Ethoxide | 0.12 | 15.0 | 41.5 | 99.9 |

Table 1: Summary of reaction conditions and yields for the synthesis of this compound.

Characterization of this compound

-

Molecular Formula: C₈H₁₄O₄[4]

-

Molecular Weight: 174.19 g/mol [4]

-

Appearance: Colorless liquid with a fruity odor.[3]

-

CAS Number: 25560-91-2[4]

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the three methylene groups of the butanoyl chain (two triplets and a multiplet).

-

¹³C NMR: Spectral data is available in public databases such as PubChem.[5]

-

IR Spectroscopy: The infrared spectrum will prominently feature strong C=O stretching vibrations for the two ester groups in the range of 1730-1750 cm⁻¹.

-

Mass Spectrometry (GC-MS): GC-MS data can be used to confirm the molecular weight and fragmentation pattern of the compound.[6]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in various research and development settings:

-

Biochemical Research: It is used as a reagent in various biochemical studies.[4]

-

Prodrug for GHB: Due to its metabolism to GHB, it has been investigated for its sedative, anesthetic, and muscle relaxant properties.[1][2] This makes it a compound of interest in the development of sleep aids and anesthetics with potentially safer profiles than traditional drugs.[3]

-

Dopamine Release Inhibition: Its ability to inhibit dopamine release suggests its potential as a scaffold for the design and synthesis of novel antipsychotic and anti-Parkinsonian agents.[3]

-

Building Block: The presence of two distinct ester functionalities allows for selective chemical modifications, making it a useful building block in the synthesis of more complex molecules.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

- 1. biosynth.com [biosynth.com]

- 2. Ethyl acetoxy butanoate - Wikipedia [en.wikipedia.org]

- 3. CN1047589C - Catalytic synthesis method of ethyl 4-acetoxybutyrate at normal temperature - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. Ethyl 4-(acetyloxy)butanoate | C8H14O4 | CID 4340980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

Application Notes and Protocols for the Esterification of 4-Hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intramolecular esterification of 4-hydroxybutanoic acid is a fundamental organic transformation that yields γ-butyrolactone (GBL), a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals. This document provides detailed experimental protocols for the acid-catalyzed cyclization of 4-hydroxybutanoic acid and its sodium salt to produce GBL. It includes a comprehensive summary of the quantitative data associated with the product and a visual representation of the experimental workflow to aid researchers in the successful execution of this synthesis.

Introduction

γ-Butyrolactone (GBL) is a five-membered lactone, or cyclic ester, that serves as a versatile precursor in organic synthesis. The formation of GBL from 4-hydroxybutanoic acid is an equilibrium-driven process, typically catalyzed by a strong acid. This reaction, an example of a Fischer esterification, proceeds via an intramolecular nucleophilic attack of the terminal hydroxyl group on the protonated carboxylic acid moiety. To achieve high yields, the equilibrium is often shifted towards the product by removing the water byproduct. This application note outlines two common laboratory-scale procedures for this transformation.

Data Presentation

A summary of the key quantitative data for the product, γ-butyrolactone, is presented in Table 1. This information is crucial for the characterization and quality control of the synthesized product.

Table 1: Quantitative Data for γ-Butyrolactone

| Property | Value |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| Appearance | Colorless oily liquid |

| Boiling Point | 204-205 °C |

| Density | 1.12 g/mL at 25 °C |

| Molar Yield (from 4-HB in fermentation broth) | 0.673[1] |

| Spectroscopic Data | |

| IR (C=O stretch) | ~1770 cm⁻¹ |

| ¹H NMR (CDCl₃) | δ 4.3 (t, 2H), 2.5 (t, 2H), 2.3 (quint, 2H) |

Experimental Protocols

Two detailed protocols for the synthesis of γ-butyrolactone are provided below. The first protocol starts from the sodium salt of 4-hydroxybutanoic acid, while the second outlines the general procedure starting from 4-hydroxybutanoic acid.

Protocol 1: Synthesis from Sodium 4-hydroxybutanoate

This microscale procedure is adapted for ease of execution in a standard laboratory setting.

Materials:

-

γ-Hydroxybutyric acid sodium salt (1.5 g, 11.9 mmol)

-

9 M Sulfuric acid (H₂SO₄) (1.5 mL)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

5-mL conical vial with a spin vane

-

Air condenser

-

Glass centrifuge tube

-

Filter-tip pipet

-

Hot plate

-

Nitrogen gas source

Procedure:

-

Reaction Setup: Place 1.5 g (11.9 mmol) of γ-hydroxybutyric acid sodium salt into a 5-mL conical vial containing a spin vane.

-

Acidification and Reflux: Carefully add 1.5 mL of 9 M H₂SO₄ to the vial. Attach an air condenser and reflux the mixture on a hot plate for 15 minutes.

-

Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Crystals of sodium sulfate may form upon cooling. Extract the mixture with 1.5 mL of dichloromethane. Shake the mixture well, venting frequently.

-

Phase Separation: Allow the layers to separate and transfer the upper organic layer to a glass centrifuge tube using a filter-tip pipet.

-

Repeat Extraction: Repeat the extraction of the aqueous layer with a second 1.5 mL portion of dichloromethane and combine the organic layers in the centrifuge tube.

-

Drying: Dry the combined organic phase with approximately 0.25 g of anhydrous sodium sulfate for at least 15 minutes.

-

Isolation of Product: Transfer the dried dichloromethane extract to a pre-weighed vial using a clean filter-tip pipet.

-

Solvent Evaporation: Evaporate the dichloromethane using a warm hot plate and a gentle stream of nitrogen gas until the weight of the vial and the liquid product remains constant.

-

Characterization: Determine the percent yield and characterize the product using spectroscopic methods (IR and NMR).

Protocol 2: General Synthesis from 4-Hydroxybutanoic Acid

This protocol outlines the general principles for the direct cyclization of 4-hydroxybutanoic acid.

Materials:

-

4-Hydroxybutanoic acid

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Organic solvent for azeotropic removal of water (e.g., toluene) - Optional

-

Dean-Stark apparatus - Optional

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 4-hydroxybutanoic acid in a suitable solvent (or use neat if the reaction is to be conducted without an additional solvent). Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄). For azeotropic removal of water, use a solvent like toluene and a Dean-Stark apparatus.

-

Heating: Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: If an acid catalyst was used, neutralize the mixture by washing with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by distillation if necessary.

Visualizations

The following diagrams illustrate the key chemical transformation and the general experimental workflow.

Caption: Acid-catalyzed cyclization of 4-hydroxybutanoic acid.

References

Application Notes and Protocols for Ethyl 4-Acetoxybutanoate as a Hydroxyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of ethyl 4-acetoxybutanoate as a protecting group for hydroxyl functionalities in organic synthesis. While not a conventionally cited protecting group, its structural analogue, 4-acetoxy-2,2-dimethylbutanoate, has been effectively used in carbohydrate chemistry. The protocols provided herein are based on established principles of analogous protecting groups and published synthetic methods for this compound itself.

Introduction

In complex organic synthesis, the temporary protection of reactive functional groups is a critical strategy. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups in the molecule. This document explores the application of the 4-acetoxybutanoate group for the protection of alcohols. The key feature of this protecting group is its unique two-stage deprotection mechanism, which can be initiated under mild basic conditions.

Synthesis of the Protecting Group Precursor

This compound can be synthesized from readily available starting materials, γ-butyrolactone and ethyl acetate, using a sodium alkoxide catalyst. The reaction proceeds efficiently at room temperature.

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of γ-butyrolactone in ethyl acetate at 25°C, add a catalytic amount of powdered sodium methoxide.

-

Continue stirring at room temperature. The reaction is typically complete when the mixture forms a uniform colloidal solution (usually within minutes to an hour).

-

Quench the reaction with a mild acid (e.g., acetic acid).

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation.

Table 1: Synthesis of this compound - Reaction Conditions and Yields

| Entry | Molar Ratio (Ethyl Acetate : γ-Butyrolactone) | Molar Ratio (Sodium Methoxide : γ-Butyrolactone) | Temperature (°C) | Yield (%) | Selectivity (%) |

| 1 | 8 : 1 | 0.05 : 1 | 25 | 51.8 | 99.9 |

| 2 | 4 : 1 | 0.05 : 1 | 25 | 45.0 | 99.8 |

| 3 | 2 : 1 | 0.025 : 1 | 25 | 35.2 | 99.9 |

Data adapted from patent CN1047589C.[1]

Caption: Synthesis of this compound.

Protection of Hydroxyl Groups

The 4-acetoxybutanoate group can be introduced to a hydroxyl functionality by converting this compound to the corresponding acyl chloride, followed by reaction with the alcohol in the presence of a base. This procedure is analogous to the well-established pivaloyl protection of alcohols.

Experimental Protocol: Protection of a Primary Alcohol

-

Preparation of 4-acetoxybutanoyl chloride: Gently reflux this compound with thionyl chloride (SOCl₂) until the reaction is complete (monitored by TLC or GC). Remove the excess SOCl₂ by distillation.

-

Protection reaction: To a solution of the alcohol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add 1.5 equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine).

-

Cool the mixture to 0°C.

-

Slowly add 1.2 equivalents of 4-acetoxybutanoyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography.

References

Application Notes and Protocols for the Deprotection of the Acetoxy Group in Ethyl 4-Acetoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective deprotection of the acetoxy group in ethyl 4-acetoxybutanoate to yield ethyl 4-hydroxybutanoate. The key challenge in this transformation is the selective cleavage of the acetate ester in the presence of the ethyl ester functionality. This document outlines three primary methods to achieve this: enzymatic alcoholysis, basic hydrolysis (saponification), and acid-catalyzed hydrolysis. Each method's principles, experimental protocols, and potential side reactions are discussed to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound is a molecule containing two ester functional groups. The selective deprotection of the acetoxy group is a crucial step in various synthetic pathways, particularly in the synthesis of fine chemicals and pharmaceutical intermediates where the resulting hydroxyl group can be further functionalized. The choice of deprotection method depends on factors such as the desired selectivity, reaction scale, and compatibility with other functional groups in the molecule.

Methods for Deprotection

Three primary methods for the deprotection of the acetoxy group in this compound are presented:

-

Enzymatic Alcoholysis using Candida antarctica Lipase B (CALB): This method offers high selectivity for the acetoxy group due to the specific nature of enzymatic catalysis. The use of an alcohol as a nucleophile instead of water prevents the hydrolysis of the ethyl ester.

-

Basic Hydrolysis (Saponification) with Sodium Ethoxide: A chemical method that can be employed for deprotection. Careful control of reaction conditions is crucial to minimize the competing saponification of the ethyl ester.

-

Acid-Catalyzed Hydrolysis: This method utilizes an acid catalyst to facilitate the hydrolysis of the acetate ester. It is a classical approach, but selectivity can be a challenge.

Method 1: Enzymatic Alcoholysis using Candida antarctica Lipase B (CALB)

Enzymatic deprotection using lipases is a mild and highly selective method. Candida antarctica lipase B (CALB) is a widely used and robust enzyme that can catalyze the alcoholysis of the acetoxy group in the presence of the ethyl ester.

Signaling Pathway and Logic

Caption: Workflow for the enzymatic deprotection of this compound.

Experimental Protocol

Materials:

-

This compound

-

Immobilized Candida antarctica lipase B (CALB), e.g., Novozym® 435

-

Anhydrous ethanol

-

Anhydrous organic solvent (e.g., hexane, tert-butanol)

-

Molecular sieves (3 Å, activated)

-

Reaction vessel with magnetic stirrer and temperature control

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a clean, dry reaction vessel, add this compound (1 equivalent).

-

Add anhydrous organic solvent (e.g., 5-10 volumes relative to the substrate).